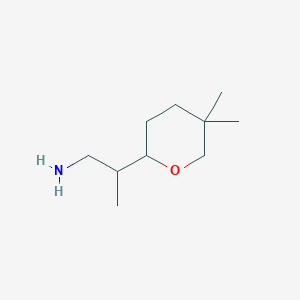

2-(5,5-Dimethyloxan-2-yl)propan-1-amine

Description

Properties

IUPAC Name |

2-(5,5-dimethyloxan-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-8(6-11)9-4-5-10(2,3)7-12-9/h8-9H,4-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBRKWGFLORYEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1CCC(CO1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(5,5-Dimethyloxan-2-yl)propan-1-amine typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

Substitution with Dimethyl Groups:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(5,5-Dimethyloxan-2-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in substitution reactions, forming various substituted amines.

Condensation: It can undergo condensation reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents.

Scientific Research Applications

2-(5,5-Dimethyloxan-2-yl)propan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, helping to create more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

Medicine: It may have potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: This compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyloxan-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares key structural and functional attributes of 2-(5,5-Dimethyloxan-2-yl)propan-1-amine with related amines:

Physicochemical Properties

- Solubility : The oxane ring in this compound enhances polarity compared to diphenylethylamine (), which is highly lipophilic due to phenyl groups. However, it is less polar than chlorophenyl-substituted amines (), where electronegative Cl may increase water solubility via dipole interactions.

- Basicity : Primary amines (e.g., target compound, diphenylethylamine) exhibit higher basicity (pKa ~9–10) than tertiary amines (e.g., piperidine derivatives in , pKa ~7–8), affecting protonation states in biological or synthetic contexts.

Reactivity and Stability

- Nucleophilicity : The primary amine group in the target compound confers higher nucleophilicity than tertiary amines, making it reactive in alkylation or acylation reactions. However, the steric hindrance from the dimethyloxane ring may moderate reactivity compared to less hindered analogues like 2,2-diphenylethan-1-amine.

- Oxidative Stability : Primary amines are prone to oxidation, but the electron-donating dimethyl groups in the oxane ring could stabilize the amine via steric protection or inductive effects.

Q & A

Q. What synthetic routes are recommended for preparing 2-(5,5-Dimethyloxan-2-yl)propan-1-amine, and how can stereochemical outcomes be controlled?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:

Oxane ring formation : Reacting 5,5-dimethyl-dihydro-2H-pyran with a suitable oxidizing agent to form the oxane backbone.

Functionalization : Introducing the propan-1-amine moiety via nucleophilic substitution or reductive amination. For example, coupling the oxane intermediate with 1-nitropropene followed by reduction using LiAlH₄ (a method analogous to similar amine syntheses in ).

Purification : Column chromatography or recrystallization to isolate the product.

Steric control : The 5,5-dimethyl groups may influence reaction pathways by hindering axial attack, favoring equatorial substitution. Use chiral catalysts or enantioselective reducing agents (e.g., BINAP-Ru complexes) to control stereochemistry.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm the oxane ring (e.g., δ 1.2–1.5 ppm for dimethyl groups) and amine proton signals (δ 1.8–2.5 ppm). NOESY may resolve stereochemical ambiguities.

- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- IR Spectroscopy : Identifies amine N-H stretches (~3300 cm) and C-O-C ether vibrations (~1100 cm).

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Methodological Answer:

- Solubility : Use Hansen solubility parameters in solvents like DMSO, ethanol, or aqueous buffers. The 5,5-dimethyl groups likely enhance lipophilicity, reducing water solubility.

- Stability : Conduct accelerated degradation studies (e.g., exposure to heat, light, or varying pH) monitored via HPLC. Oxane rings are generally stable but may hydrolyze under strong acidic/basic conditions.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-response studies : Test activity across a range of concentrations to identify non-linear effects.

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity toward proposed enzymes/receptors (e.g., nitric oxide synthases, as seen in structurally related amines).

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to account for variability in assay conditions.

Q. How does the 5,5-dimethyl substitution on the oxane ring influence conformational stability and biological interactions?

Methodological Answer:

- Conformational analysis : Perform X-ray crystallography (using SHELX) or DFT calculations to determine preferred ring puckering (e.g., chair vs. boat). Dimethyl groups likely enforce a rigid chair conformation, reducing entropy penalties during binding.

- Biological assays : Compare binding affinities of the dimethyl-substituted compound with non-methylated analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. What in silico approaches are suitable for predicting the compound’s pharmacokinetic and toxicological profiles?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP, BBB permeability, and CYP450 interactions. The compound’s lipophilicity may favor CNS penetration but increase hepatotoxicity risks.

- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., GPCRs) to identify key binding residues influenced by the oxane ring’s steric bulk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.